molecular formula C17H11FN2OS B2657877 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 847182-13-2

4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No. B2657877
CAS RN: 847182-13-2
M. Wt: 310.35
InChI Key: JNOVSMUYAXWARW-UHFFFAOYSA-N
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Description

“4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a chemical compound that belongs to the class of benzofuran pyrimidines . It’s a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . This compound is of interest due to its potential biological activities .


Synthesis Analysis

The synthesis of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives, including “4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine”, involves a series of reactions . The process starts with the aza-Wittig reaction of functionalized iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product .


Molecular Structure Analysis

The molecular structure of “4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine” is characterized by a benzofuran [3,2-D]pyrimidine-4 (1H)-ketone core . This core is a key structural feature that contributes to the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving “4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine” are primarily related to its synthesis . The aza-Wittig reaction and subsequent reactions with nitrogen-oxygen-containing nucleophiles are key steps in the synthesis of this compound .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine” is not explicitly mentioned, benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives have been studied for their inhibition on PARP enzyme activity . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Future Directions

The future directions for “4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine” could involve further studies on its biological activities and potential applications. Given its potential as a PARP-1 inhibitor , it could be explored further for its potential in the development of anticancer drugs.

properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2OS/c18-12-5-3-4-11(8-12)9-22-17-16-15(19-10-20-17)13-6-1-2-7-14(13)21-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOVSMUYAXWARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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